6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a hydroxy group and a pyrrolidine-3-carbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyrrolidine-3-carbonyl)benzaldehyde with 6-hydroxynicotinic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine-3-carbonyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 6-oxo-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid.
Reduction: Formation of 6-hydroxy-5-(2-(pyrrolidine-3-hydroxy)phenyl)nicotinic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinamide: Similar structure but with an amide group instead of a carboxylic acid.
5-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid: Lacks the hydroxy group at the 6-position.
6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid: Similar structure but with the carboxylic acid group in a different position.
Uniqueness
6-Hydroxy-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to the presence of both the hydroxy and pyrrolidine-3-carbonyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in specific ways, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
6-oxo-5-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c20-15(10-5-6-18-8-10)13-4-2-1-3-12(13)14-7-11(17(22)23)9-19-16(14)21/h1-4,7,9-10,18H,5-6,8H2,(H,19,21)(H,22,23) |
InChI Key |
VHXKZKQZKAXBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CNC3=O)C(=O)O |
Origin of Product |
United States |
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